molecular formula C19H19N3O2 B7701879 N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B7701879
M. Wt: 321.4 g/mol
InChI Key: LYAYDOAWJARQRJ-UHFFFAOYSA-N
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Description

N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzyl and butanamide groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and solvents to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings .

Mechanism of Action

The mechanism by which N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, disrupting the biological processes of pathogens. The oxadiazole ring’s ability to form hydrogen bonds and interact with various biomolecules is crucial to its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole
  • 1,3,4-oxadiazole

Uniqueness

N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and butanamide groups contribute to its overall stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-17(20-14-15-8-3-1-4-9-15)12-7-13-18-21-19(22-24-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAYDOAWJARQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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